3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
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Overview
Description
3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenoxy group, a phenyl ring, and an azetidinyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with a suitable halogenated benzene derivative under basic conditions to form the fluorophenoxy intermediate.
Coupling with Phenyl Ring: The fluorophenoxy intermediate is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Azetidinyl Group: The azetidinyl group is introduced via a nucleophilic substitution reaction, where an azetidinyl halide reacts with the coupled intermediate.
Sulfonylation: The final step involves the sulfonylation of the azetidinyl group using isobutylsulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Fluorophenoxy)phenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)propan-1-one
- **3-(3-(4-Chlorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
- **3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one
Uniqueness
3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its stability and reactivity, while the azetidinyl moiety contributes to its biological activity.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4S/c1-16(2)15-29(26,27)21-13-24(14-21)22(25)11-6-17-4-3-5-20(12-17)28-19-9-7-18(23)8-10-19/h3-5,7-10,12,16,21H,6,11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQRVVRIVPKTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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